molecular formula C13H16N2O5S B2440564 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide CAS No. 799257-07-1

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2440564
CAS No.: 799257-07-1
M. Wt: 312.34
InChI Key: QHBJTHRUBDKABN-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound Its structure includes a benzothiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide typically involves the reaction of a benzothiazole derivative with an appropriate acylating agent. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures (e.g., 50-100°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized benzothiazole derivative, while reduction could produce a reduced form of the compound.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor function.

    Pathways involved: Affecting specific biochemical pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings.

    Acetamide derivatives: Compounds with similar acetamide groups.

Uniqueness

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-20-8-4-7-14-12(16)9-15-13(17)10-5-2-3-6-11(10)21(15,18)19/h2-3,5-6H,4,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBJTHRUBDKABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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